4-Chloro-[3,3'-bipyridin]-2-amine
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Overview
Description
4-Chloro-[3,3’-bipyridin]-2-amine is a chemical compound belonging to the bipyridine family. Bipyridines are well-known for their applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a chlorine atom at the 4-position and an amine group at the 2-position on the bipyridine structure. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[3,3’-bipyridin]-2-amine typically involves the Ullmann coupling reaction of 4-chloro-3-nitropyridine with 4-chloro-3-nitroquinoline in amide solvents. This reaction yields the dinitrobipyridyl intermediate, which undergoes reductive ring closure to form the desired bipyridine compound . The reaction conditions include the use of a suitable catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-Chloro-[3,3’-bipyridin]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[3,3’-bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of substituted bipyridine compounds with various functional groups.
Scientific Research Applications
4-Chloro-[3,3’-bipyridin]-2-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets and modulating their activity.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 4-Chloro-[3,3’-bipyridin]-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and optical properties. These complexes can participate in redox reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological macromolecules, potentially modulating their function .
Comparison with Similar Compounds
4-Chloro-[3,3’-bipyridin]-2-amine can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic properties due to the position of the nitrogen atoms.
3,3’-Bipyridine: Shares structural similarities with 4-Chloro-[3,3’-bipyridin]-2-amine but lacks the chlorine and amine substituents, resulting in different reactivity and applications.
The unique combination of the chlorine atom and amine group in 4-Chloro-[3,3’-bipyridin]-2-amine imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-3-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-5-14-10(12)9(8)7-2-1-4-13-6-7/h1-6H,(H2,12,14) |
InChI Key |
SSTIFVBVEBCMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2N)Cl |
Origin of Product |
United States |
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